

PG106 Tfa Technical Support Center: Minimizing Experimental Variability

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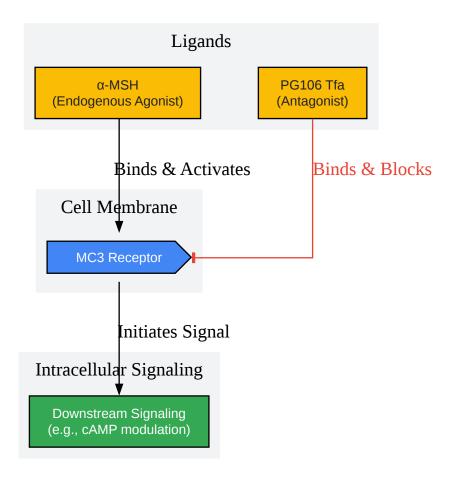
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving **PG106 Tfa**.

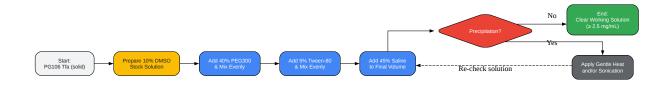
Frequently Asked Questions (FAQs)

Q1: What is **PG106 Tfa** and what is its primary mechanism of action?

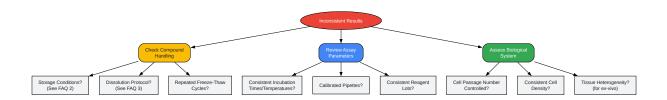
PG106 Tfa is a potent and selective antagonist of the human melanocortin 3 receptor (hMC3R).[1] Its primary mechanism is to block the binding of endogenous agonists (like α -MSH) to the MC3R, thereby inhibiting downstream signaling pathways. It demonstrates high selectivity for hMC3R with an IC50 of 210 nM, and shows no significant activity at the human melanocortin 4 (hMC4R) or 5 (hMC5R) receptors, which is crucial for reducing off-target effects related to these receptors.[1]











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References

- 1. medchemexpress.com [medchemexpress.com]
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